molecular formula C10H15N3 B11756052 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11756052
M. Wt: 177.25 g/mol
InChI Key: HLJNVPUVVKOCPM-UHFFFAOYSA-N
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Description

2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of azetidine and imidazo[1,2-a]pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the construction of the azetidine ring followed by the formation of the imidazo[1,2-a]pyridine scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an azetidine intermediate, which is then subjected to cyclization reactions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to facilitate efficient production. The use of continuous flow reactors and other advanced technologies might also be employed to enhance the scalability and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects . Detailed studies on its binding interactions and the pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine include other azetidine and imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the azetidine and imidazo[1,2-a]pyridine scaffolds, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H15N3/c1-2-6-13-7-9(8-4-5-11-8)12-10(13)3-1/h7-8,11H,1-6H2

InChI Key

HLJNVPUVVKOCPM-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)C3CCN3

Origin of Product

United States

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